molecular formula C10H13NO B8645480 5-(Cyclopropylmethoxy)-2-methylpyridine

5-(Cyclopropylmethoxy)-2-methylpyridine

Cat. No.: B8645480
M. Wt: 163.22 g/mol
InChI Key: UFJCUEWNGDGIPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Cyclopropylmethoxy)-2-methylpyridine is a pyridine derivative featuring a cyclopropylmethoxy substituent at the 5-position and a methyl group at the 2-position. The cyclopropylmethoxy group introduces steric bulk and lipophilicity, which may influence solubility and reactivity compared to simpler alkoxy substituents. This compound is likely used as an intermediate in pharmaceutical or agrochemical synthesis, given the prevalence of pyridine derivatives in these fields.

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

5-(cyclopropylmethoxy)-2-methylpyridine

InChI

InChI=1S/C10H13NO/c1-8-2-5-10(6-11-8)12-7-9-3-4-9/h2,5-6,9H,3-4,7H2,1H3

InChI Key

UFJCUEWNGDGIPT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)OCC2CC2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 5-(Cyclopropylmethoxy)-2-methylpyridine with structurally related pyridine derivatives:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications References
This compound 5-(Cyclopropylmethoxy), 2-methyl C₁₀H₁₃NO 163.22* High lipophilicity; potential intermediate in drug synthesis Inferred
5-Cyclopropyl-2-methoxypyridine 5-Cyclopropyl, 2-methoxy C₉H₁₁NO 149.19 Used in synthetic routes for heterocyclic compounds
5-(Chloromethyl)-2-methoxypyridine 5-(Chloromethyl), 2-methoxy C₇H₈ClNO 157.60 Reactive intermediate; hazardous due to chloromethyl group
2-Methoxy-4-methyl-5-nitropyridine 2-Methoxy, 4-methyl, 5-nitro C₇H₈N₂O₃ 168.15 Nitro group enhances electrophilicity; precursor for further reduction
5-Ethyl-2-methylpyridine 5-Ethyl, 2-methyl C₈H₁₁N 121.18 Industrial solvent; moderate toxicity

*Calculated based on substituent contributions.

Key Differences and Implications

Substituent Effects on Reactivity

  • Cyclopropylmethoxy vs. Methoxy : The cyclopropylmethoxy group in this compound introduces greater steric hindrance and lipophilicity compared to simpler methoxy groups (e.g., in 5-Cyclopropyl-2-methoxypyridine) . This may reduce solubility in polar solvents but enhance membrane permeability in biological systems.
  • Nitro vs. Cyclopropylmethoxy : Nitro-substituted pyridines (e.g., 2-Methoxy-4-methyl-5-nitropyridine) exhibit strong electron-withdrawing effects, making them reactive toward nucleophilic substitution or reduction reactions . In contrast, the cyclopropylmethoxy group is electron-donating, favoring electrophilic aromatic substitution.

Safety and Handling

  • The chloromethyl group in 5-(Chloromethyl)-2-methoxypyridine poses significant hazards (e.g., toxicity, reactivity), necessitating stringent safety protocols . In contrast, this compound likely has lower acute toxicity, akin to 5-Ethyl-2-methylpyridine, which requires standard organic handling precautions .

Synthetic Utility

  • Nitropyridines (e.g., 2-Methoxy-4-methyl-5-nitropyridine) are often intermediates for amine synthesis via reduction , whereas cyclopropylmethoxy-substituted pyridines may serve as building blocks for bioactive molecules due to their unique steric and electronic profiles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.